1-Methyl-2-(tributylstannyl)-1H-indole
Overview
Description
“1-Methyl-2-(tributylstannyl)-1H-indole” is a chemical compound. Its linear formula is [H3C(C4H3N)]Sn[(CH2)3CH3]3 .
Synthesis Analysis
This compound can be used as a reactant to prepare bithienylpyrrole derivatives through a Stille coupling reaction with bithienyl bromides in the presence of a Pd catalyst .Molecular Structure Analysis
The empirical formula of “this compound” is C17H33NSn .Chemical Reactions Analysis
“this compound” can be used as a reactant to prepare bithienylpyrrole derivatives through a Stille coupling reaction with bithienyl bromides in the presence of a Pd catalyst .Physical and Chemical Properties Analysis
The boiling point of “this compound” is predicted to be 376.3±34.0 °C. Its density is 1.1223 g/mL at 25 °C. The refractive index n20/D is 1.5107 .Scientific Research Applications
Synthesis of Indole Derivatives
Mukai and Takahashi (2005) demonstrated the Stille coupling of N-acyl-2-iodoanilines with 1-(tributylstannyl)-1-substituted allenes to synthesize 2-methyl-3-substituted indoles. This process is significant for the synthesis of compounds like indomethacin (Mukai & Takahashi, 2005).
Diastereomer Interconversion
Renzetti et al. (2015) studied the interconversion of diastereomers in indole derivatives, contributing to the understanding of stereoselectivity in indole chemistry (Renzetti et al., 2015).
Palladium-Catalyzed Coupling
Labadie and Teng (1994) described a method for 2-substituted indoles using palladium-catalyzed coupling of indol-2-ylstannanes, highlighting the versatility of 1-Methyl-2-(tributylstannyl)-1H-indole in such reactions (Labadie & Teng, 1994).
Clean N-Methylation
Glasnov et al. (2012) employed this compound in clean N-methylation reactions, indicating its utility in environmentally friendly synthesis processes (Glasnov et al., 2012).
Phytochemical Studies
Moreira et al. (2010) isolated novel simple indole alkaloids in their phytochemical study, indicating the importance of indole derivatives in the study of natural products (Moreira et al., 2010).
Synthesis of Arylindoles
Syromolotov et al. (2019) focused on synthesizing arylindoles, showcasing the relevance of indole derivatives in medicinal and pharmacological applications (Syromolotov et al., 2019).
Microwave-Assisted Synthesis
Bellavita et al. (2022) reported an efficient procedure to synthesize functionalized 2-methyl-1H-indole-3-carboxylate derivatives, highlighting modern techniques in indole synthesis (Bellavita et al., 2022).
Safety and Hazards
Properties
IUPAC Name |
tributyl-(1-methylindol-2-yl)stannane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N.3C4H9.Sn/c1-10-7-6-8-4-2-3-5-9(8)10;3*1-3-4-2;/h2-6H,1H3;3*1,3-4H2,2H3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHCNIBQIQQKJPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC2=CC=CC=C2N1C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H35NSn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50434750 | |
Record name | 1-Methyl-2-(tributylstannyl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50434750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
157427-46-8 | |
Record name | 1-Methyl-2-(tributylstannyl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50434750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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